Cas no 144830-08-0 (L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI))

L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI) structure
144830-08-0 structure
Nome del prodotto:L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI)
Numero CAS:144830-08-0
MF:C33H40N6O6
MW:616.707307815552
CID:148140
PubChem ID:456037

L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • L-Prolinamide,N2-(2-quinolinylcarbonyl)-L-asparaginyl-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-(9CI)
    • L-aspartamide, N~1~-[(1S,2S)-3-[(2S)-2-[[(1,1-dimethylethyl)amino]carbonyl]-1-pyrrolidinyl]-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-N~2~-(2-quinolinylcarbonyl)-
    • N*1*-[1-Benzyl-3-(2-tert-butylcarbamoyl-pyrrolidin-1-yl)-2-hydroxy-3-oxo-propyl]-2-[(quinoline-2-carbonyl)-amino]-succinamide
    • N^2-(2-Quinolinylcarbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-L-prolinamide
    • CHEMBL337283
    • DTXSID30932421
    • (2S)-N-[(1S,2S)-1-benzyl-3-[(2S)-2-(tert-butylcarbamoyl)pyrrolidin-1-yl]-2-hydroxy-3-oxo-propyl]-2-(quinoline-2-carbonylamino)butanediamide
    • N~1~-(4-{2-[(tert-Butylimino)(hydroxy)methyl]pyrrolidin-1-yl}-3-hydroxy-4-oxo-1-phenylbutan-2-yl)-2-[(quinoline-2-carbonyl)amino]butanediimidic acid
    • Qc-Asn-Apns-Pro-NH-tBu
    • SCHEMBL7421606
    • BDBM50005701
    • 144830-08-0
    • KNI-153
    • KNI 153
    • Inchi: InChI=1S/C33H40N6O6/c1-33(2,3)38-31(44)26-14-9-17-39(26)32(45)28(41)24(18-20-10-5-4-6-11-20)36-30(43)25(19-27(34)40)37-29(42)23-16-15-21-12-7-8-13-22(21)35-23/h4-8,10-13,15-16,24-26,28,41H,9,14,17-19H2,1-3H3,(H2,34,40)(H,36,43)(H,37,42)(H,38,44)
    • Chiave InChI: JVBMLUUKYDVROE-UHFFFAOYSA-N
    • Sorrisi: NC(CC(C(NC(C(C(N1CCCC1C(NC(C)(C)C)=O)=O)O)CC1=CC=CC=C1)=O)NC(C1=CC=C2C=CC=CC2=N1)=O)=O

Proprietà calcolate

  • Massa esatta: 616.3012
  • Massa monoisotopica: 616.30093302g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 45
  • Conta legami ruotabili: 12
  • Complessità: 1070
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 184Ų
  • XLogP3: 1.8

Proprietà sperimentali

  • PSA: 183.82
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd